molecular formula C8H11ClN2O5S B12782967 Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester CAS No. 116962-34-6

Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester

Cat. No.: B12782967
CAS No.: 116962-34-6
M. Wt: 282.70 g/mol
InChI Key: MVFYDPQAPCQNGB-UHFFFAOYSA-N
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Description

Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with the molecular formula C8H11ClN2O5S. This compound is known for its unique structure, which includes a furan ring, a sulfonamide group, and a chloroethyl ester moiety . It has various applications in scientific research and industry due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of 2-chloroethyl chloroformate with (((2-furanylmethyl)amino)sulfonyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted carbamates.

    Hydrolysis: Formation of carbamic acid derivatives.

    Oxidation: Formation of furan-2,5-dione.

    Reduction: Formation of tetrahydrofuran derivatives.

Scientific Research Applications

Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with biological molecules through its reactive functional groups. The chloroethyl ester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, ethyl ester
  • Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, methyl ester
  • Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, propyl ester

Uniqueness

Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to its chloroethyl ester group, which imparts distinct reactivity compared to its analogs with different alkyl ester groups. This unique reactivity makes it particularly useful in applications requiring selective covalent modification of biological targets .

Properties

CAS No.

116962-34-6

Molecular Formula

C8H11ClN2O5S

Molecular Weight

282.70 g/mol

IUPAC Name

2-chloroethyl N-(furan-2-ylmethylsulfamoyl)carbamate

InChI

InChI=1S/C8H11ClN2O5S/c9-3-5-16-8(12)11-17(13,14)10-6-7-2-1-4-15-7/h1-2,4,10H,3,5-6H2,(H,11,12)

InChI Key

MVFYDPQAPCQNGB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)NC(=O)OCCCl

Origin of Product

United States

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